molecular formula C22H27NO6 B11510516 2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]acetic acid

2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]acetic acid

Cat. No.: B11510516
M. Wt: 401.5 g/mol
InChI Key: OLBLALJILDGNIY-UHFFFAOYSA-N
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Description

2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]acetic acid is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes . For example, it may inhibit certain enzymes involved in inflammation or interact with receptors in the nervous system to exert neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

2-[4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C22H27NO6/c1-4-27-19-10-14-8-9-23-22(16(14)12-20(19)28-5-2)15-6-7-17(18(11-15)26-3)29-13-21(24)25/h6-7,10-12,22-23H,4-5,8-9,13H2,1-3H3,(H,24,25)

InChI Key

OLBLALJILDGNIY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)OCC(=O)O)OC)OCC

Origin of Product

United States

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